molecular formula C24H25FN4O4S B11305619 N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide

N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide

Cat. No.: B11305619
M. Wt: 484.5 g/mol
InChI Key: PSJZMMBRYAJYNA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a fluorophenyl group, a sulfamoylphenyl group, and a tetrahydrophthalazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide typically involves multiple steps:

    Formation of the Tetrahydrophthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrophthalazinone core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Attachment of the Sulfamoylphenyl Group:

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and sulfamoylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is used in studies to elucidate biological pathways and molecular mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, gene expression, or metabolic processes, leading to its therapeutic effects.

Comparison with Similar Compounds

N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structural features include other tetrahydrophthalazinone derivatives, fluorophenyl-containing compounds, and sulfamoylphenyl derivatives.

    Uniqueness: The combination of the fluorophenyl, sulfamoylphenyl, and tetrahydrophthalazinone moieties in a single molecule provides unique chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C24H25FN4O4S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]propanamide

InChI

InChI=1S/C24H25FN4O4S/c1-14-10-11-16(12-21(14)34(26,32)33)22-19-8-3-4-9-20(19)24(31)29(28-22)15(2)23(30)27-18-7-5-6-17(25)13-18/h5-7,10-13,15H,3-4,8-9H2,1-2H3,(H,27,30)(H2,26,32,33)

InChI Key

PSJZMMBRYAJYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C(C)C(=O)NC4=CC(=CC=C4)F)S(=O)(=O)N

Origin of Product

United States

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